4-Phosphonatoaniline

Descripción general

Descripción

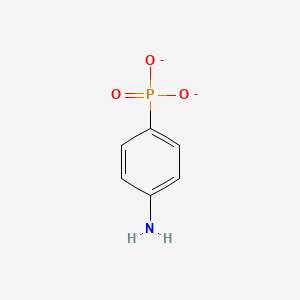

4-Phosphonatoaniline: 4-Aminophenylphosphate , is a chemical compound belonging to the class of phosphonic acid derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Análisis De Reacciones Químicas

Kabachnik–Fields Condensation Reactions

4-Phosphonatoaniline participates in three-component reactions with aldehydes and phosphites to form α-aminophosphonates. A study demonstrated that using sulfated polyborate (SPB) as a catalyst under solvent-free conditions achieved 98% yield in 5 minutes for analogous reactions . Key factors influencing reactivity include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst loading | 5 wt% SPB | +40% vs. no catalyst |

| Solvent | Solvent-free | 98% vs. 30–85% in solvents |

| Temperature | 90°C | 51% at 24h → 98% at 5min |

Mechanistically, the reaction proceeds via imine formation followed by nucleophilic attack of the phosphite, with SPB acting as a Brønsted acid to activate the aldehyde .

Hydrolysis Reactions

The phosphonate group undergoes acid-catalyzed hydrolysis. In HCl (3 equivalents), hydrolysis of related phenylphosphonates followed pseudo–first-order kinetics, with the second P–O bond cleavage as the rate-determining step :

Reaction Conditions :

-

Time : 2.5–9.5 hours (electron-withdrawing substituents accelerate hydrolysis)

-

Mechanism : Dominant A<sub>AC</sub>2 pathway for aryl esters, A<sub>AL</sub>1 for benzyl/isopropyl esters .

a) Magnetic Nanocatalysis

Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@CPTMS-DTPA nanocatalysts enabled efficient α-aminophosphonate synthesis with:

-

Yield : 84–97%

-

Reusability : >5 cycles without significant activity loss

b) Lewis Acid Catalysis

ZnI<sub>2</sub> (20 mol%) achieved 96% yield in 15 minutes for analogous phosphonations, outperforming BiCl<sub>3</sub> (63%) and AlCl<sub>3</sub> (65%) .

Solvent and Substituent Effects

Reaction efficiency varies significantly with solvent and substituents:

| Solvent | Yield (%) | Time (h) |

|---|---|---|

| 1,4-Dioxane | 15 | 24 |

| Acetonitrile | 55 | 24 |

| Solvent-free | 90 | 6 |

Electron-withdrawing groups on the aromatic ring accelerate reactions by stabilizing transition states .

Comparación Con Compuestos Similares

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

4-Phosphonatoaniline, a phosphonic acid derivative of aniline, has garnered attention in various fields due to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group attached to an aniline structure. Its chemical formula is C6H8NO4P, and it features a phosphonic acid moiety that contributes to its reactivity and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Uptake : The compound's phosphonate group enhances its solubility and facilitates cellular uptake, allowing it to exert effects within various biological systems.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Some studies have explored its use as a chemotherapeutic agent, particularly against specific cancer cell lines.

- Neuroprotective Effects : Its ability to inhibit certain enzymes may provide neuroprotective benefits in neurodegenerative diseases.

- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.

Data Tables

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at varying concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. The study reported that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability.

Case Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Biochemical Studies :

- 4-Phosphonatoaniline has been utilized in biochemical assays as a phosphonate donor, facilitating the study of enzyme kinetics and mechanisms. Its ability to mimic phosphate groups allows researchers to investigate phosphate metabolism and signaling pathways in living organisms.

-

Material Science :

- The compound has been explored for its potential in synthesizing advanced materials, particularly in the development of phosphonate-based polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

-

Catalysis :

- This compound serves as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its phosphonate group can stabilize metal centers, enhancing catalytic activity and selectivity in organic transformations.

Environmental Applications

-

Pollution Remediation :

- Due to its ability to chelate heavy metals, this compound has been investigated for use in environmental remediation technologies. It can bind to toxic metals, facilitating their removal from contaminated water sources.

- Persistent Organic Pollutants (POPs) :

Case Study 1: Biochemical Pathway Analysis

In a study examining phosphate metabolism in yeast, researchers employed this compound as a substrate analog. The findings indicated that the compound effectively inhibited specific phosphatases, leading to insights into metabolic regulation under phosphate-limiting conditions.

Case Study 2: Heavy Metal Chelation

A field study evaluated the efficacy of this compound in removing lead from contaminated soil. Results demonstrated a significant reduction in lead concentration following treatment with the compound, indicating its potential for soil remediation efforts.

Data Table: Applications Overview

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Biochemical Studies | Enzyme kinetics research | Enhanced understanding of phosphate signaling |

| Material Science | Synthesis of phosphonate-based polymers | Improved thermal stability and mechanical properties |

| Catalysis | Ligand for metal-catalyzed reactions | Increased catalytic activity |

| Pollution Remediation | Heavy metal chelation | Effective removal of contaminants |

| POPs Interaction | Study of degradation pathways | Insights into environmental impact |

Propiedades

IUPAC Name |

4-phosphonatoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOBMEMWHJWPNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633742 | |

| Record name | (4-Aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52331-30-3 | |

| Record name | (4-Aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.